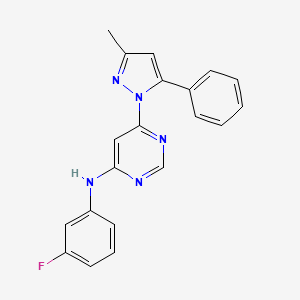
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPP belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine's mechanism of action is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and EGFR. This compound has also been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One area of focus is the development of this compound-based therapies for cancer and inflammation. Further research is also needed to understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, this compound's potential as a neuroprotective agent for the treatment of neurodegenerative disorders warrants further investigation. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-fluoroaniline, 3-methyl-5-phenylpyrazole, and 2-chloro-4,6-dimethoxypyrimidine. The synthesis involves the formation of various intermediates, including the formation of a pyrazolopyrimidine ring system and the introduction of a fluorine atom to the phenyl ring. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been studied for its potential as a therapeutic agent in various scientific research areas. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5/c1-14-10-18(15-6-3-2-4-7-15)26(25-14)20-12-19(22-13-23-20)24-17-9-5-8-16(21)11-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWHHLOUOBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

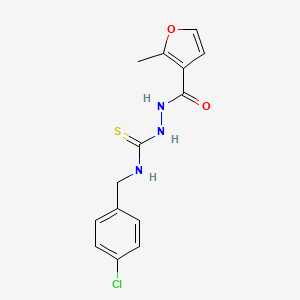
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
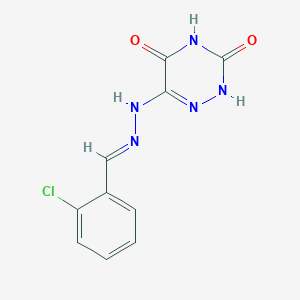
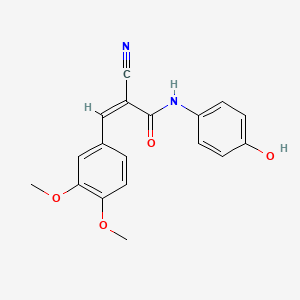
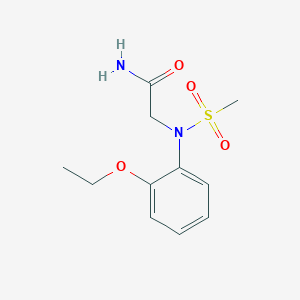
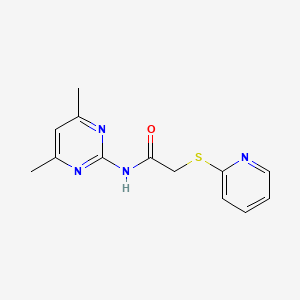
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
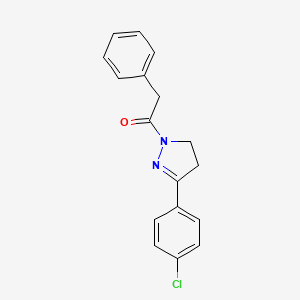
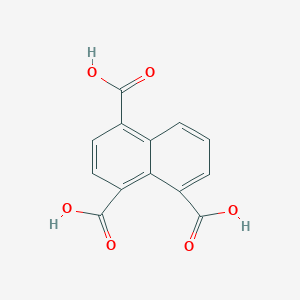
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)